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Compound of Interest

Compound Name: 3-Hydroxy-5-phenylpyridine

Cat. No.: B1272047

An In-depth Technical Guide to 3-Hydroxy-5-
phenylpyridine

An authoritative resource for researchers, scientists, and drug development professionals.
CAS Number: 31676-55-8
Molecular Formula: C11HoNO

IUPAC Name: 5-phenylpyridin-3-ol[1]

Executive Summary

3-Hydroxy-5-phenylpyridine, a heterocyclic compound featuring a pyridine ring substituted
with a hydroxyl and a phenyl group, holds significant interest in medicinal chemistry and drug
discovery. Its structural motif is present in a variety of biologically active molecules. This
technical guide provides a comprehensive overview of its chemical identity, molecular structure,
and, where direct data is limited, explores the synthesis and biological activities of closely
related phenylpyridine derivatives to offer valuable insights for researchers. While specific
experimental spectral data for 3-Hydroxy-5-phenylpyridine is not readily available in the
public domain, this guide furnishes detailed protocols for the synthesis and biological
evaluation of analogous compounds, providing a strong foundation for further investigation.
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Compound Identification and Molecular Structure

3-Hydroxy-5-phenylpyridine is characterized by the following identifiers and structural details:

Property Value

CAS Number 31676-55-8

Molecular Formula C11HsNO

Molecular Weight 171.20 g/mol

IUPAC Name 5-phenylpyridin-3-ol[1]

SMILES Oclcc(cncl)clceecccl

InChl Key NUTMKQSGPRZCAU-UHFFFAOYSA-N

Molecular Structure:

/ \

Figure 1. 2D structure of 3-Hydroxy-5-phenylpyridine.

Physicochemical and Spectroscopic Data

Detailed experimental spectroscopic data for 3-Hydroxy-5-phenylpyridine is not extensively
reported in publicly available literature. For reference, the following tables present typical
spectroscopic data for the closely related compound, 3-phenylpyridine. Researchers
synthesizing 3-Hydroxy-5-phenylpyridine would be expected to characterize the compound
using similar techniques.
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NMR Spectroscopy (Reference: 3-Phenylpyridine)

Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for structure elucidation.
The expected shifts for 3-Hydroxy-5-phenylpyridine would be influenced by the electron-
donating hydroxyl group.

Table 1: Representative *H NMR Data for 3-Phenylpyridine in CDClI3[2]

Chemical Shift (ppm) Multiplicity Assighment
8.84 s Pyridine-H2
8.57 d Pyridine-H6
7.82 d Pyridine-H4
7.54 m Phenyl-H
7.44 m Phenyl-H
7.37 m Pyridine-H5

Table 2: Representative 13C NMR Data for 3-Phenylpyridine in CDClIs

Note: Specific experimental 13C NMR data for 3-phenylpyridine was not found in the provided
search results. The following are typical chemical shift ranges for phenylpyridine structures.|[3]

[4]

Chemical Shift (ppm) Assignment

147-151 Pyridine C2, C6

134-138 Pyridine C4

121-130 Pyridine C3, C5 and Phenyl C
127-129 Phenyl C

Mass Spectrometry (Reference: 3-Phenylpyridine)
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Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, confirming the molecular weight.

Table 3: Representative Mass Spectrometry Data for 3-Phenylpyridine[5]

m/z Relative Intensity (%) Assignment
155 100 [M]*

154 40 [M-H]*

128 14 [M-HCN]*

Synthesis and Experimental Protocols

While a specific, detailed protocol for the synthesis of 3-Hydroxy-5-phenylpyridine was not

found, a common and efficient method for the synthesis of phenylpyridines is the Suzuki-

Miyaura cross-coupling reaction. The following is a detailed protocol for the synthesis of 3-

phenylpyridine, which can be adapted for the synthesis of 3-Hydroxy-5-phenylpyridine by

using 5-bromo-3-hydroxypyridine or a suitably protected derivative as the starting material.[6]

Suzuki-Miyaura Cross-Coupling for 3-Phenylpyridine

Synthesis[6]

Materials:

3-Bromopyridine

e Phenylboronic acid

o Palladium(ll) acetate (Pd(OAC)2)

e Triphenylphosphine (PPhs)

e Potassium carbonate (K2COs)

e 1,4-Dioxane (anhydrous)
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Deionized water

Ethyl acetate

Brine (saturated NaCl solution)

Anhydrous magnesium sulfate (MgSQOa) or sodium sulfate (Na2S0a4)

Silica gel for column chromatography

Equipment:

Round-bottom flask

Reflux condenser

Magnetic stirrer and stir bar

Heating mantle or oil bath

Inert atmosphere setup (e.g., nitrogen or argon)

Standard laboratory glassware for workup and purification

Procedure:

To a dry round-bottom flask, add 3-bromopyridine (1.0 mmol, 1.0 eq.), phenylboronic acid
(1.2 mmol, 1.2 eq.), and potassium carbonate (2.0 mmol, 2.0 eq.).

Add palladium(ll) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%).

Flush the flask with an inert gas (e.g., nitrogen or argon).

Add anhydrous 1,4-dioxane (4 mL) and deionized water (1 mL).

Heat the reaction mixture to 80-100 °C and stir vigorously for 2-4 hours.

Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature.
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

Transfer the mixture to a separatory funnel, separate the organic layer, and extract the
aqueous layer with ethyl acetate (2 x 10 mL).

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSOa or
Naz2SO0a.

Filter the drying agent and concentrate the solvent under reduced pressure.

Purify the crude product by flash column chromatography on silica gel using a suitable eluent
system (e.g., hexane/ethyl acetate gradient) to afford pure 3-phenylpyridine.
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Suzuki-Miyaura Synthesis Workflow

Biological Activity and Experimental Protocols

While specific biological activity data for 3-Hydroxy-5-phenylpyridine is scarce, the broader

class of phenylpyridine derivatives has shown significant promise in drug discovery, particularly
as anticancer agents.
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Anticancer Activity of Phenylpyridine Derivatives

Derivatives of 3-phenylpyridine have been investigated as inhibitors of Cyclin-Dependent
Kinase 2 (CDK2), a key regulator of the cell cycle, and have shown cytotoxic effects against
various cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-
dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number
of viable cells present.

Materials:

Human cancer cell lines (e.g., HCT-116, MCF-7)
o Cell culture medium (e.g., DMEM) supplemented with 10% FBS

e 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in
PBS)

e Dimethyl sulfoxide (DMSO)

e 96-well plates

Microplate reader
Procedure:

o Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24
hours.

» Treat the cells with various concentrations of the test compound (dissolved in DMSO and
diluted with medium) and a vehicle control (DMSO in medium).

 Incubate the plates for 48-72 hours.

e Add 20 pL of MTT solution to each well and incubate for 4 hours at 37 °C.
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e Remove the medium and add 150 pL of DMSO to each well to dissolve the formazan

crystals.
» Measure the absorbance at 570 nm using a microplate reader.

o Calculate the percentage of cell viability relative to the vehicle control and determine the ICso

value.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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